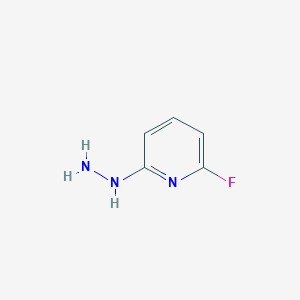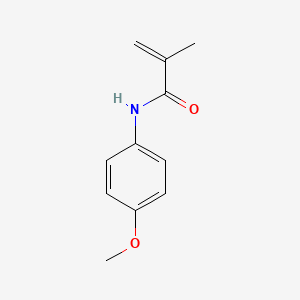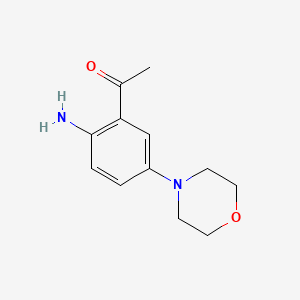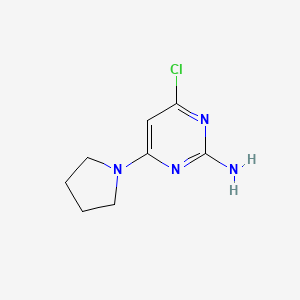
benzyl 4-(1H-indol-3-yl)butanoate
Overview
Description
Synthesis Analysis
The synthesis of benzyl 4-(1H-indol-3-yl)butanoate involves a multi-step process starting from 4-(1H-indol-3-yl)butanoic acid. This precursor undergoes esterification to form ethyl 4-(1H-indol-3-yl)butanoate, followed by further chemical transformations to achieve various indole-based scaffolds. For example, a study demonstrated the sequential transformation of 4-(1H-indol-3-yl)butanoic acid into ethyl 4-(1H-indol-3-yl)butanoate, then to 4-(1H-indol-3-yl)butanohydrazide, and subsequently to various indole-based oxadiazole scaffolds with N-(substituted-phenyl)butamides through nucleophilic substitution reactions (Nazir et al., 2018).
Molecular Structure Analysis
The molecular structure of benzyl 4-(1H-indol-3-yl)butanoate and its derivatives is confirmed through spectral and elemental analysis. This structural confirmation is crucial for understanding the compound's chemical behavior and its interaction with biological targets. The detailed molecular structure aids in the further development of indole-based compounds with potential therapeutic applications.
Chemical Reactions and Properties
Benzyl 4-(1H-indol-3-yl)butanoate undergoes various chemical reactions that lead to the formation of novel compounds with significant biological activity. For instance, its transformation into oxadiazole scaffolds involves nucleophilic substitution reactions that are key to synthesizing compounds with urease inhibitory potential (Nazir et al., 2018).
Scientific Research Applications
Urease Inhibition
- Benzyl 4-(1H-indol-3-yl)butanoate derivatives have been studied for their in vitro inhibitory potential against the urease enzyme. These derivatives exhibit significant inhibition, suggesting potential therapeutic applications in drug design programs (Nazir et al., 2018).
Alkaline Phosphatase Inhibition
- Similar compounds have been evaluated for their inhibitory effects against alkaline phosphatase. They demonstrate potent inhibition relative to standards used, indicating potential medical applications in normal bone and teeth calcification (Abbasi et al., 2019).
Anticancer Activity
- Several studies have explored the potential of benzyl 4-(1H-indol-3-yl)butanoate analogs as anticancer agents. These compounds have shown moderate antitumor activity against various cancer cell lines, suggesting their usefulness in cancer treatment (Horishny & Matiychuk, 2020), (Penthala, Yerramreddy, & Crooks, 2011).
Neuropsychotropic Activity
- Research has also been conducted on the neuropsychotropic activity of indole-containing gamma-aminobutyric acid derivatives, including benzyl 4-(1H-indol-3-yl)butanoate. These compounds exhibit varied neuropsychotropic effects depending on their molecular structure (Berestovitskaya et al., 2018).
Chemical Synthesis and Applications
- The compound has also been used in various chemical syntheses, demonstrating its versatility in organic chemistry. For example, its derivatives have been used in the synthesis of tetrahydro-2(1H)-carbazolones, indicating its utility in creating complex organic structures (Wittekind & Lazarus, 1970).
Safety and Hazards
properties
IUPAC Name |
benzyl 4-(1H-indol-3-yl)butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO2/c21-19(22-14-15-7-2-1-3-8-15)12-6-9-16-13-20-18-11-5-4-10-17(16)18/h1-5,7-8,10-11,13,20H,6,9,12,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXJYIODZAOTVSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CCCC2=CNC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60363249 | |
| Record name | benzyl 4-(1H-indol-3-yl)butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60363249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
55747-37-0 | |
| Record name | benzyl 4-(1H-indol-3-yl)butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60363249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Urea, N-propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]-](/img/structure/B1270143.png)



![5-Bromo-2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxylic acid](/img/structure/B1270165.png)

![4-({[(Benzyloxy)carbonyl]amino}methyl)benzoic acid](/img/structure/B1270183.png)

![2-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B1270204.png)
![4-[(3-Formyl-2-pyridinyl)oxy]benzenecarbonitrile](/img/structure/B1270206.png)

